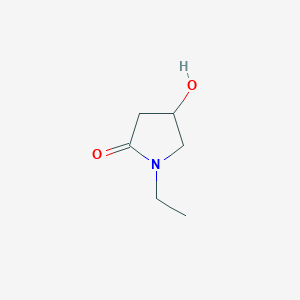

1-Ethyl-4-hydroxypyrrolidin-2-one

Description

Properties

IUPAC Name |

1-ethyl-4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-7-4-5(8)3-6(7)9/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVZZLLZFBDKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 1 Ethyl 4 Hydroxypyrrolidin 2 One

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group at the 4-position is a key site for derivatization, enabling oxidation, reduction, and nucleophilic substitution reactions.

The secondary alcohol of 1-Ethyl-4-hydroxypyrrolidin-2-one can be oxidized to the corresponding ketone, 1-ethylpyrrolidine-2,4-dione. This transformation is a critical step in the synthesis of various derivatives. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the oxidation of similar 4-hydroxypyrrolidin-2-one systems is a known chemical transformation. nih.gov

Table 1: Hypothetical Oxidation Reactions of this compound

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | 1-Ethylpyrrolidine-2,4-dione | Dichloromethane, Room Temperature |

| Swern Oxidation | 1-Ethylpyrrolidine-2,4-dione | Oxalyl chloride, DMSO, Triethylamine, -78 °C to Room Temperature |

| Dess-Martin periodinane | 1-Ethylpyrrolidine-2,4-dione | Dichloromethane, Room Temperature |

The reduction of the hydroxyl group in this compound would yield 1-ethylpyrrolidin-2-one. However, a more synthetically relevant reduction is the regioselective reduction of the corresponding dione. For instance, the reduction of 5-substituted pyrrolidine-2,4-diones using sodium borohydride (B1222165) (NaBH4) in methanol (B129727) yields 4-hydroxypyrrolidin-2-one derivatives. uitm.edu.my This suggests that if this compound were derived from the corresponding dione, NaBH4 would be a suitable reducing agent. uitm.edu.my

Table 2: Reduction of a Related Pyrrolidine-2,4-dione (B1332186)

| Starting Material | Reducing Agent | Product | Yield |

| tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | Sodium Borohydride (NaBH4) | tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate | 9% |

| tert-Butyl 2-isopropyl-3,5-dioxopyrrolidine-1-carboxylate | Sodium Borohydride (NaBH4) | tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate | 6% |

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 4-position. While direct examples for this compound are not provided, the general reactivity of secondary alcohols in such reactions is a fundamental concept in organic chemistry. Furthermore, studies on related 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones show that the 3-position can be functionalized with amines as nucleophiles, indicating the potential for similar reactions at the 4-position of this compound. nih.gov

Ring System Modifications and Substituent Effects

Modifications to the pyrrolidinone ring system and the study of substituent effects are crucial for tuning the properties of the molecule. The ethyl group at the N1 position influences the electron density and steric environment of the lactam. Research on related polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones demonstrates that substituents can be introduced at various positions on the ring through multicomponent reactions. nih.gov For example, acyl or aroyl groups can be introduced at the 4-position of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov

Investigation of Nucleophilic Behavior in Organic Reactions

The nitrogen atom of the lactam in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, the hydroxyl group can act as a nucleophile. For instance, it can be acylated to form esters. nih.gov The nucleophilicity of related pyrrolidinone systems has been explored, where the enol form of pyrrolidine-2,4-diones acts as a nucleophile in reactions with iminium salts. beilstein-journals.org

Development of Novel Analogues and Derivatives through Structural Modification

The structural scaffold of this compound is a building block for creating novel analogues. For example, derivatives like (2R,4S)-1-ethyl-4-hydroxypyrrolidine-2-carboxamide and 1-(4-Ethylpyridin-2-yl)-4-hydroxypyrrolidin-2-one have been synthesized. nih.govnih.gov The synthesis of various N-heteroaryl substituted 2-hydroxypyrrolidine derivatives has also been achieved through one-pot reactions. acgpubs.org These modifications aim to explore the structure-activity relationships of this class of compounds.

Table 3: Examples of this compound Derivatives

| Compound Name | Molecular Formula | CAS Number |

| This compound | C6H11NO2 | 68252-21-1 |

| (2R,4S)-1-ethyl-4-hydroxypyrrolidine-2-carboxamide | C7H14N2O2 | Not Available |

| 1-(4-Ethylpyridin-2-yl)-4-hydroxypyrrolidin-2-one | C11H14N2O2 | Not Available |

| 2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- | C22H28N2O2 | 1688-76-2 |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 1-Ethyl-4-hydroxypyrrolidin-2-one, specific signals corresponding to each unique proton environment are expected. The ethyl group attached to the nitrogen atom would present as a quartet for the methylene (B1212753) protons (-CH2-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH3) from coupling with the methylene protons. The protons on the pyrrolidinone ring would exhibit distinct signals. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet. The two protons on the carbon adjacent to the carbonyl group (C3) and the two protons on the carbon adjacent to the nitrogen (C5) would also produce distinct multiplets, influenced by their diastereotopic nature and coupling to neighboring protons. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | 1.0 - 1.3 | Triplet |

| -CH₂- (ethyl) | 3.2 - 3.5 | Quartet |

| H-3 | 2.3 - 2.7 | Multiplet |

| H-4 | 4.2 - 4.6 | Multiplet |

| H-5 | 3.3 - 3.6 | Multiplet |

| -OH | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the lactam ring would resonate at a significantly downfield chemical shift. The carbon atom bonded to the hydroxyl group (C-4) would also be found at a downfield position, though less so than the carbonyl carbon. The carbons of the ethyl group and the remaining two carbons of the pyrrolidinone ring (C-3 and C-5) would appear at more upfield positions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C-2) | 170 - 175 |

| -CH₂- (ethyl) | 40 - 45 |

| -CH₃ (ethyl) | 13 - 17 |

| C-3 | 35 - 40 |

| C-4 | 65 - 70 |

| C-5 | 50 - 55 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group. It would also map the coupling network between the protons on the pyrrolidinone ring (H-3, H-4, and H-5).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula for this compound is C₆H₁₁NO₂, with a corresponding molecular weight of approximately 129.16 g/mol . americanelements.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which can confirm the molecular formula C₆H₁₁NO₂ and distinguish it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 130.1. Adducts with other cations, such as sodium [M+Na]⁺, might also be observed. The fragmentation of the parent ion can provide further structural information. Common fragmentation pathways could include the loss of water (H₂O) from the hydroxyl group, or cleavage of the ethyl group.

Table 3: Predicted m/z Peaks in ESI-MS for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | ~130.1 |

| [M+Na]⁺ | ~152.1 |

| [M+H-H₂O]⁺ | ~112.1 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is crucial for understanding the molecule's physical and chemical properties.

A typical crystallographic data table for a compound like this compound would include the following parameters:

| Crystal Data Parameter | Example Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight ( g/mol ) | 129.16 sigmaaldrich.com |

| Crystal System | Hypothetical: Monoclinic |

| Space Group | Hypothetical: P2₁/c |

| a (Å) | Hypothetical: 6.235 |

| b (Å) | Hypothetical: 26.015 |

| c (Å) | Hypothetical: 12.486 |

| α (°) | Hypothetical: 90 |

| β (°) | Hypothetical: 93.24 |

| γ (°) | Hypothetical: 90 |

| Volume (ų) | Hypothetical: 2022.17 |

| Z (molecules per unit cell) | Hypothetical: 8 |

| Calculated Density (g/cm³) | Hypothetical: 1.519 |

| Radiation Type | Typically Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | Typically 100 K or 293 K |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from an X-ray crystallography experiment. Specific experimental data for this compound is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies correspond to the frequency of infrared radiation, the radiation is absorbed.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups: the hydroxyl group (-OH), the tertiary amide (lactam) carbonyl group (C=O), and the various C-H, C-N, and C-C single bonds. While a specific spectrum for this compound is not available, the spectra of closely related compounds like 1-Ethyl-2-pyrrolidinone nist.govnih.gov and (S)-4-Hydroxypyrrolidine-2-one allow for a reliable prediction of its spectral features.

The key expected IR absorption bands are:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. This broadening is a result of intermolecular hydrogen bonding.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the ethyl group and the pyrrolidinone ring are expected just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the five-membered lactam (γ-lactam) carbonyl group should appear in the range of 1700-1650 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-N Stretch: The stretching vibration of the tertiary amide C-N bond is expected to appear in the region of 1450-1350 cm⁻¹.

C-O Stretch: The stretching of the C-O bond of the secondary alcohol is typically observed in the 1150-1050 cm⁻¹ range.

A summary of these predicted characteristic IR absorptions is provided in the table below.

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretch, H-bonded | 3400 - 3200 | Strong, Broad |

| Alkyl (C-H) | Stretch | 2980 - 2850 | Medium-Strong |

| Lactam Carbonyl (C=O) | Stretch | 1700 - 1650 | Strong, Sharp |

| Tertiary Amide (C-N) | Stretch | 1450 - 1350 | Medium |

| Alcohol (C-O) | Stretch | 1150 - 1050 | Medium |

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are indispensable for verifying the purity of this compound and for determining the relative proportions of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and other chemical substances. By employing a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase), components in the mixture are separated based on their differential interactions with the stationary phase.

For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A typical purity analysis would aim for a purity level of ≥95%.

A hypothetical HPLC method for the purity assessment of this compound is detailed in the table below.

| HPLC Parameter | Typical Conditions |

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18 (Octadecyl), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~210 nm (due to the lactam chromophore) |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, e.g., ~4.5 minutes |

Since this compound possesses a chiral center at the 4-position of the pyrrolidinone ring, it can exist as a pair of enantiomers, (R)- and (S)-1-Ethyl-4-hydroxypyrrolidin-2-one. Chiral HPLC is the premier technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in a mixture compared to the other.

This separation is achieved using a chiral stationary phase (CSP), which is itself enantiomerically pure. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and these complexes have different energies, leading to different retention times. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel® series), are commonly used for this purpose. nih.gov In some cases, derivatization of the analyte may be necessary to enhance the interaction with the chiral stationary phase and improve separation. researchgate.net

A plausible chiral HPLC method for the determination of the enantiomeric excess of this compound is outlined below.

| Chiral HPLC Parameter | Typical Conditions |

| Instrument | HPLC system with UV-Vis Detector |

| Column | Chiralpak® AD-H or Chiralcel® OD-H, 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | ~210 nm |

| Column Temperature | 25 °C |

| Sample | Racemic (R/S) and enantiomerically enriched samples |

The enantiomeric excess (% ee) would be calculated from the peak areas of the two enantiomers (Area₁ and Area₂) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's empirical formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound's molecular formula.

For this compound, the molecular formula is C₆H₁₁NO₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

The validation is confirmed if the experimentally found values are within a narrow, acceptable margin of error (typically ±0.4%) of the calculated values.

| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |

| Carbon (C) | 55.80% | Hypothetical: 55.75% |

| Hydrogen (H) | 8.58% | Hypothetical: 8.62% |

| Nitrogen (N) | 10.84% | Hypothetical: 10.81% |

| Oxygen (O) | 24.78% (by difference) | Hypothetical: 24.82% |

Note: The "Found" values are hypothetical and represent what would be expected from an experimental analysis of a pure sample. Specific experimental data for this compound is not publicly available.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry, offering deep insights into the electronic structure and properties of molecules. For 1-Ethyl-4-hydroxypyrrolidin-2-one, these methods can elucidate its fundamental chemical nature.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. longdom.orgnumberanalytics.com It has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. numberanalytics.com DFT calculations could be employed to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high precision.

Such a study would yield the most stable three-dimensional conformation of the molecule, which is crucial for understanding its interactions with biological targets. Furthermore, DFT provides a wealth of information about the electronic properties, such as total energy, dipole moment, and atomic charges, which are vital for predicting the molecule's behavior in various chemical environments. longdom.org

Illustrative Data Table: Predicted Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C=O | 1.23 Å |

| C-N | 1.35 Å | |

| C-C (ring) | 1.54 Å | |

| O-H | 0.96 Å | |

| Bond Angle | O=C-N | 125° |

| C-N-C | 118° | |

| Dihedral Angle | H-O-C-C | 180° (anti-periplanar) |

Note: The data in this table is illustrative and intended to show the type of information that would be generated from a DFT study. It is not based on published research for this specific molecule.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.orgfiveable.me The MEP is a real physical property that can be determined experimentally or calculated using computational methods. researchgate.net

For this compound, an MEP analysis would reveal the distribution of charge. Typically, regions around the carbonyl oxygen and the hydroxyl oxygen would show a negative potential (usually colored red or blue), indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. chemrxiv.orgnumberanalytics.com Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (often colored blue or green), highlighting its potential as a hydrogen bond donor. chemrxiv.org This analysis is crucial for understanding non-covalent interactions, which are fundamental to drug-receptor binding. chemrxiv.orgchemrxiv.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and localization of these orbitals are key to predicting how a molecule will react. ucsb.edu

An FMO analysis of this compound would provide insights into its chemical stability and reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). ucsb.edu The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap suggests a more reactive molecule. nih.gov For this compound, the HOMO would likely be localized around the oxygen atoms and the nitrogen atom, while the LUMO might be centered on the carbonyl group.

Illustrative Data Table: FMO Properties of this compound

| Parameter | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. scielo.brrsc.org By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. acs.org

For this compound, computational methods could be used to explore its synthesis or its metabolic pathways. For example, modeling the synthesis could reveal the most energetically favorable route, potentially leading to improved reaction conditions and yields. Investigating its metabolic degradation could predict the formation of reactive metabolites, which is a critical aspect of drug development. scielo.br These studies often employ DFT to accurately model the bond-breaking and bond-forming processes that occur during a reaction. ufl.edu

Prediction of Molecular Properties

Topological Polar Surface Area (TPSA) is a descriptor used in medicinal chemistry to estimate the drug-likeness of a molecule, particularly its ability to permeate cell membranes. nih.govwikipedia.org It is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org

TPSA is a valuable predictor of oral bioavailability and blood-brain barrier penetration. wikipedia.orgopeneducationalberta.ca Molecules with a TPSA greater than 140 Ų are generally considered to have poor cell permeability, while those with a TPSA less than 90 Ų are more likely to cross the blood-brain barrier. wikipedia.org The TPSA for this compound can be calculated based on its structural fragments. Given the presence of a hydroxyl group and an amide group, the TPSA would be a key parameter in assessing its potential as a therapeutic agent. A calculated TPSA value would offer a reliable estimation of its transport properties. nih.govresearchgate.net

Illustrative Data Table: Predicted TPSA for this compound

| Descriptor | Predicted Value (Illustrative) | Implication |

| TPSA | 49.8 Ų | Good potential for oral absorption and blood-brain barrier penetration. |

Note: This value is illustrative and based on typical fragment contributions. Precise values would be obtained from specialized software.

LogP (Partition Coefficient)

The partition coefficient (LogP) is a crucial parameter in pharmacology and medicinal chemistry, quantifying the lipophilicity of a compound. It describes the distribution of a solute between two immiscible phases, typically octanol (B41247) and water. A positive LogP value indicates a higher affinity for the lipid phase (lipophilic or hydrophobic), while a negative value suggests a preference for the aqueous phase (hydrophilic). This characteristic influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

For the related compound, (2R,4S)-1-ethyl-4-hydroxypyrrolidine-2-carboxamide, the predicted XLogP3 value is -0.9. nih.gov This negative value suggests that the compound is predominantly hydrophilic. Another similar compound, 1-(4-Ethylpyridin-2-yl)-4-hydroxypyrrolidin-2-one, has a calculated XLogP3-AA value of 0.4, indicating a slightly more lipophilic character. nih.gov

| Compound | LogP Value | Method |

|---|---|---|

| (2R,4S)-1-ethyl-4-hydroxypyrrolidine-2-carboxamide | -0.9 | XLogP3 |

| 1-(4-Ethylpyridin-2-yl)-4-hydroxypyrrolidin-2-one | 0.4 | XLogP3-AA |

Hydrogen Bonding Descriptors (H-Acceptors, H-Donors)

Hydrogen bonding plays a critical role in molecular recognition, influencing how a molecule interacts with biological targets such as proteins and enzymes. Hydrogen bond donors are typically atoms like oxygen or nitrogen that are bonded to a hydrogen atom, while hydrogen bond acceptors are electronegative atoms (like oxygen, nitrogen, or fluorine) with lone pairs of electrons. libretexts.org

In the context of this compound and its analogs, the number of hydrogen bond donors and acceptors provides insight into their potential biological interactions. For instance, (2R,4S)-1-ethyl-4-hydroxypyrrolidine-2-carboxamide is predicted to have 2 hydrogen bond donors and 3 hydrogen bond acceptors. nih.gov Similarly, 1-(4-Ethylpyridin-2-yl)-4-hydroxypyrrolidin-2-one is computed to have 1 hydrogen bond donor and 3 hydrogen bond acceptors. nih.gov The presence of both donor and acceptor sites in these molecules highlights their capacity to form multiple hydrogen bonds, a key feature in drug-receptor binding.

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|

| (2R,4S)-1-ethyl-4-hydroxypyrrolidine-2-carboxamide | 2 | 3 |

| 1-(4-Ethylpyridin-2-yl)-4-hydroxypyrrolidin-2-one | 1 | 3 |

Rotatable Bonds

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom. High conformational flexibility can impact a molecule's binding affinity to its target, as it may need to adopt a specific conformation to fit into a binding site.

For related structures, the number of rotatable bonds has been computationally determined. (2R,4S)-1-ethyl-4-hydroxypyrrolidine-2-carboxamide has 2 rotatable bonds. nih.gov Likewise, 1-(4-Ethylpyridin-2-yl)-4-hydroxypyrrolidin-2-one also has 2 rotatable bonds. nih.gov This limited number of rotatable bonds suggests a relatively rigid molecular framework, which can be advantageous in drug design as it reduces the entropic penalty upon binding.

| Compound | Rotatable Bond Count |

|---|---|

| (2R,4S)-1-ethyl-4-hydroxypyrrolidine-2-carboxamide | 2 |

| 1-(4-Ethylpyridin-2-yl)-4-hydroxypyrrolidin-2-one | 2 |

Predicted Collision Cross Section (CCS)

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, characterized by its collision cross section (CCS). mdpi.com The CCS is a measure of the effective area of an ion in the gas phase and is a valuable parameter for compound identification and characterization, especially for distinguishing between isomers. nih.gov

| Compound | Predicted CCS (Ų) | Method |

|---|---|---|

| (2R,4S)-1-ethyl-4-hydroxypyrrolidine-2-carboxamide | 66.6 | Cactvs 3.4.6.11 |

Mechanistic Research into Potential Biological Activities Excluding Clinical Outcomes

Exploration of Molecular Target Interactions

The initial exploration of a compound's biological potential involves understanding its direct interactions with molecular targets within a biological system. For derivatives of 1-Ethyl-4-hydroxypyrrolidin-2-one, this research has encompassed studies on enzyme inhibition, receptor binding, and interactions with other key biomolecules.

Enzyme Inhibition Mechanism Studies

While specific enzyme inhibition studies for this compound are not extensively detailed in available literature, research on the broader class of pyrrolidine (B122466) derivatives highlights their potential as enzyme inhibitors. For instance, a series of pyrrolidine amide derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides. rsc.org Kinetic and dialysis analyses suggested that some of these derivatives inhibit NAAA through a competitive and reversible mechanism. rsc.org

Furthermore, substituted pyrrolidine pentamine scaffolds have been identified as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to certain antibiotics. nih.govnih.gov Other research has explored indolizine derivatives, which can be structurally related to pyrrolidine compounds, as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov These examples demonstrate the capacity of the pyrrolidine core structure to serve as a foundation for the development of inhibitors against various enzymatic targets.

Receptor Binding Affinity and Selectivity Profiling

The pyrrolidine moiety is a key structural feature in ligands for various receptors, particularly dopamine receptors. Extensive research has been conducted on eticlopride, a dopamine D2/D3 receptor antagonist that contains an N-ethyl-pyrrolidine ring. Structure-activity relationship studies on eticlopride analogues have provided significant insight into the role of the pyrrolidine ring in receptor binding. nih.gov

Modifications to this ring system are shown to be detrimental to D2/D3 receptor binding affinities. nih.gov The N-ethyl group, as found in the parent compound eticlopride, contributes significantly to binding affinities at the D3 receptor and especially the D2 receptor when compared to its N-nor analogue. nih.gov Research into other N-(1-ethyl-2-pyrrolidinylmethyl) carboxamide derivatives has also identified compounds with potent affinity for D2-like receptors. nih.gov

O-alkylation at the 4-position of the pyrrolidine ring in eticlopride-based bitopic ligands has been shown to produce analogues with higher binding affinities compared to analogously N-alkylated compounds. nih.gov For example, an O-alkylated analogue (compound 33) showed a Kᵢ of 1.77 nM for D2R and 0.436 nM for D3R, whereas a comparable N-alkylated compound (compound 11) had significantly lower affinities with Kᵢ values of 25.3 nM and 6.97 nM, respectively. nih.gov

Table 1: Dopamine Receptor Binding Affinities (Kᵢ, nM) of Selected Pyrrolidine Derivatives

| Compound | Modification from Eticlopride Scaffold | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Eticlopride | Parent Compound (N-ethyl) | 0.19 | 0.18 | nih.gov |

| Compound 5 (nor-eticlopride) | Removal of N-ethyl group (N-H) | 3.61 | 0.72 | nih.gov |

| Compound 33 | 4-O-alkylation, N-H | 1.77 | 0.436 | nih.gov |

| Compound 48 | 4-O-alkylation, N-ethyl | <2 | <2 | nih.gov |

| Compound 2k | N-(1-ethyl-2-pyrrolidinylmethyl)-...cyclohepta[b]pyrrole-3-carboxamide | Potent affinity for D₂-like receptors | nih.gov |

Interaction with Specific Biomolecules (e.g., DNA, BSA, proteins)

The interaction of small molecules with ubiquitous biomacromolecules like DNA and serum albumins is a critical area of mechanistic research. Studies on novel 1,5-diaryl-3-hydroxy-3-pyrrolin-2-ones have explored these interactions. nih.gov The binding to calf thymus DNA (ct-DNA) was investigated using competitive binding experiments with ethidium bromide (EB). The results indicated that the tested pyrrolinone compounds had a significant affinity to displace EB from the EB-DNA complex, suggesting an intercalative mode of binding. nih.gov

Similarly, the interaction with Bovine Serum Albumin (BSA), a model protein for human serum albumin, has been studied for various pyrrolidine-based compounds, including platinum(II) complexes. nih.gov These investigations often employ spectroscopic titration and molecular docking to determine binding affinity and predict the binding mode. nih.govnih.gov Molecular docking studies for 3-hydroxy-3-pyrrolin-2-ones were performed to predict the binding mode and the specific region of interaction with both DNA and BSA. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how a chemical structure relates to its biological activity. For pyrrolidine derivatives, SAR has been extensively explored to optimize potency and selectivity for various targets.

In the context of dopamine receptor ligands, SAR studies of eticlopride analogues revealed several key findings:

N-Alkylation: The N-ethyl group is important for high affinity at D2/D3 receptors compared to an N-H, but this importance diminishes in more complex 4-substituted bitopic ligands. nih.gov

Ring Position and Size: Moving the pyrrolidine nitrogen or expanding the ring to a piperidine system was found to be detrimental to binding affinity. nih.gov

4-Position Substitution: Modifications at the 4-position of the pyrrolidine ring, particularly O-alkylation, were well-tolerated and often led to higher binding affinities compared to analogous N-alkylation. nih.gov

For NAAA inhibitors based on a pyrrolidine amide scaffold, SAR data showed that small, lipophilic substituents on the terminal phenyl group were preferable for optimal potency. rsc.org In the development of inhibitors for the AAC(6')-Ib enzyme, SAR studies of pyrrolidine pentamine derivatives showed that truncations to the molecular scaffold resulted in a loss of inhibitory activity, highlighting the importance of the complete structure. nih.govnih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrrolidine Derivatives

| Structural Moiety | Modification | Impact on Biological Activity | Target | Reference |

|---|---|---|---|---|

| Pyrrolidine Nitrogen | Removal of N-ethyl group | Decreased binding affinity | Dopamine D₂/D₃ Receptors | nih.gov |

| Pyrrolidine Ring | Expansion to piperidine | Dramatically reduced binding affinity | Dopamine D₂/D₃ Receptors | nih.gov |

| 4-Position of Pyrrolidine | O-alkylation with linker/pharmacophore | Higher binding affinity vs. N-alkylation | Dopamine D₂/D₃ Receptors | nih.gov |

| Terminal Phenyl Group | Small, lipophilic substituents | Increased inhibitory potency | NAAA Enzyme | rsc.org |

| Pentamine Scaffold | Truncations of the molecule | Loss of inhibitory activity | AAC(6')-Ib Enzyme | nih.gov |

Investigation of Cellular Mechanisms

Beyond direct molecular interactions, it is crucial to understand how a compound affects cellular processes. For pyrrolidine derivatives, a significant area of investigation has been the induction of apoptosis, or programmed cell death.

Apoptosis Induction Pathways

Apoptosis can be initiated through two primary routes: the extrinsic pathway, mediated by death receptors, and the intrinsic pathway, which is mitochondrial-dependent. rsc.org Research has shown that various pyrrolidine derivatives can trigger apoptosis in cancer cells through these mechanisms.

Studies on amphiphilic diol-derived pyrrolidine compounds demonstrated the induction of a potent apoptotic response in pancreatic cancer cells. nih.gov This response was found to be inhibited by the overexpression of the anti-apoptotic protein Bcl-XL and by caspase inhibition, indicating the involvement of the intrinsic pathway. nih.gov Similarly, pyrrolidinedithiocarbamate (PDTC) was shown to induce apoptosis in vascular smooth muscle cells, an effect that was suppressed by the overexpression of the Bcl-2 protein. nih.gov

Further investigations into novel spiropyrrolidine heterocyclic hybrids revealed that they induce cancer cell death through a caspase-related apoptotic pathway. rsc.org Specifically, the activity was mediated by an increased activation of caspase-3, a key executioner caspase in both the intrinsic and extrinsic pathways. rsc.orgrsc.orgfrontiersin.org These findings collectively suggest that the pyrrolidine scaffold can be incorporated into molecules that effectively trigger programmed cell death through established cellular signaling cascades.

No Publicly Available Research Found on the Cell Cycle Effects of this compound

Despite a comprehensive search of scientific literature, no specific research detailing the mechanistic effects of the chemical compound this compound on cell cycle modulation has been identified. Similarly, information regarding the development of specific mechanistic assays for the biological evaluation of this particular compound is not publicly available.

Extensive database searches were conducted to locate studies investigating the biological activities of this compound, with a particular focus on its potential to influence the cell cycle. These searches did not yield any peer-reviewed articles, patents, or other scientific communications that would provide the specific data required to elaborate on the compound's role in cell cycle modulation.

Furthermore, there is a lack of published information on the creation or utilization of specific mechanistic assays designed to evaluate the biological effects of this compound. While general methodologies for developing biological assays exist, their specific application to this compound has not been documented in the available literature.

It is important to note that while research exists on the broader class of compounds known as pyrrolidinones, which have shown a wide range of biological activities, these findings cannot be directly attributed to this compound without specific experimental evidence. The instructions for this article strictly required focusing solely on the specified compound.

Therefore, due to the absence of specific research data on this compound in the requested areas, it is not possible to provide a detailed and scientifically accurate article on its role in cell cycle modulation or the development of related mechanistic assays at this time.

Applications of 1 Ethyl 4 Hydroxypyrrolidin 2 One and Its Derivatives in Advanced Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The pyrrolidinone skeleton, particularly when functionalized with reactive groups like hydroxyls, serves as a highly versatile building block for the construction of complex molecular architectures. Organic chemists utilize these scaffolds as foundational starting points or key intermediates for synthesizing a wide range of more intricate molecules.

The value of 4-hydroxypyrrolidin-2-one derivatives lies in their bifunctional nature, containing both a lactam and a hydroxyl group that can be selectively manipulated. They are considered conventional synthetic subunits for creating structurally diverse pyrrolidine (B122466) alkaloids. nih.gov For instance, research has demonstrated the synthesis of β-hydroxy-γ-lactam derivatives through a base-induced tandem intramolecular cyclization, highlighting a pathway to create structurally diversified molecules from simpler precursors. nih.gov These reactions often proceed through key intermediates like epoxy lactams, which undergo further transformations to yield the desired hydroxylated products. nih.gov

The strategic importance of these building blocks is underscored by their role in constructing spirocyclic pyrrolidines, which are key intermediates in the synthesis of therapeutic agents. nih.gov The ability to use these compounds in multicomponent reactions further expands their utility, allowing for the efficient assembly of complex structures in a single step. merckmillipore.com

Table 1: Examples of Pyrrolidinone Derivatives as Synthetic Building Blocks

| Precursor Type | Synthetic Transformation | Resulting Complex Structure | Reference |

|---|---|---|---|

| N-Boc-amino acids | Meldrum's acid-mediated reaction and tetramic acid cyclisation | 5-substituted pyrrolidine-2,4-diones | uitm.edu.my |

| Sulfonium Salt | Base-induced cyclocondensation and epoxy ring-opening | β-Hydroxy-γ-lactams | nih.gov |

| Electron-deficient alkenes | [3+2] cycloaddition with azomethine ylide | Spirocyclic pyrrolidines | nih.gov |

| γ-butyrolactone | Lactamization with hydrazine (B178648) hydrate (B1144303) | 1-aminopyrrolidin-2-one | polymersource.ca |

Intermediates in the Synthesis of Bioactive Molecules (e.g., Pharmaceutical and Agrochemical Precursors)

The pyrrolidine ring is one of the most prevalent nitrogen heterocycles found in FDA-approved pharmaceuticals, valued for its stereochemical richness and three-dimensional structure that allows for effective exploration of pharmacophore space. nih.govresearchgate.net Consequently, derivatives of 1-Ethyl-4-hydroxypyrrolidin-2-one are crucial intermediates in the synthesis of a wide array of bioactive molecules.

Research has shown that 4-hydroxypyrrolidin-2-one is a useful intermediate for synthesizing antibiotic and antidepressant agents. uitm.edu.my The core structure is a key component in compounds designed for various therapeutic targets. For example, different derivatives of the pyrrolidinone scaffold have been developed as:

Anticancer Agents: Pyrrolidine-based compounds have been synthesized as inhibitors of Mcl-1, an anti-apoptotic protein, and as matrix metalloproteinase inhibitors. researchgate.netnih.gov

Antidiabetic Agents: Polyhydroxylated pyrrolidines, accessible from hydroxypyrrolidinone precursors, are potent α-glycosidase inhibitors, making them potential starting points for new antidiabetic drugs. researchgate.net

Anticonvulsants: The pyrrolidine-2,5-dione scaffold, closely related to pyrrolidin-2-one, has proven to be a valuable framework in the development of new treatments for epilepsy. researchgate.net

The synthesis of these bioactive molecules often involves multi-step processes where the hydroxypyrrolidinone core is introduced early and subsequently functionalized to achieve the desired biological activity. uitm.edu.myresearchgate.net

Table 2: Bioactive Molecules Derived from Pyrrolidinone Intermediates

| Bioactive Molecule Class | Pyrrolidinone Precursor Type | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Antibiotics | 4-Hydroxypyrrolidin-2-one | Antibacterial agents | uitm.edu.my |

| Antidepressants | 4-Hydroxypyrrolidin-2-one | Central nervous system disorders | uitm.edu.my |

| Anticancer Agents | Polyhydroxylated pyrrolidines | α-glycosidase inhibition | researchgate.net |

| Anticonvulsants | 1,3-disubstituted pyrrolidine-2,5-diones | Epilepsy (Maximal electroshock seizure) | researchgate.net |

| Autotaxin Inhibitors | 2-pyrrolidinone derivatives | Inhibition of autotaxin enzyme | researchgate.net |

Use as Chiral Catalysts in Asymmetric Synthesis

The rigid, stereodefined structure of pyrrolidine derivatives makes them exceptional candidates for use as chiral ligands and organocatalysts in asymmetric synthesis. researchgate.netmdpi.com The field of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, heavily relies on pyrrolidine-based catalysts to achieve high levels of enantioselectivity. nih.gov

While proline and its derivatives are the most famous examples, functionalized pyrrolidinones have also been incorporated into catalyst design. nih.gov For example, dipeptide-like catalysts that include a pyrrolidinone ring have been successfully used in asymmetric aldol (B89426) reactions. nih.gov The pyrrolidinone moiety can play a crucial role in establishing the catalyst's specific conformation, which in turn controls the stereochemical outcome of the reaction. nih.gov

Furthermore, C2-symmetrical 2,5-disubstituted pyrrolidines are considered privileged scaffolds for ligands in metal-catalyzed reactions and as organocatalysts themselves. nih.govacs.org These structures are often synthesized enantioselectively and then employed to direct the formation of other chiral molecules, highlighting the central role of the pyrrolidine framework in modern asymmetric synthesis. acs.org

Potential in Materials Science Research (e.g., polymers, resins, advanced intermediates)

The applications of this compound and its relatives extend into materials science, where the pyrrolidone ring imparts desirable properties to polymers and other materials. The related compound, 1-Ethyl-2-pyrrolidone (NEP), is used as a solvent in the production of heat-resistant, high-molecular-weight polymeric resins and in various coating applications. nih.gov

The presence of a hydroxyl group, as in this compound, offers a reactive handle for polymerization. N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), another analog, can be used to incorporate the pyrrolidone functionality into various polymer backbones. basf.com This suggests a direct pathway for using this compound as a monomer or functionalizing agent. For instance, α-hydroxy-terminated poly(N-vinyl pyrrolidone) is a commercially available functionalized polymer, demonstrating the utility of combining the pyrrolidone ring with a hydroxyl group in polymer chemistry. polymersource.ca

These pyrrolidone-containing polymers can find use in diverse applications, including advanced coatings, binders, and specialized cleaning agents for the electronics industry. nih.gov

Table 3: Applications of Pyrrolidinone Derivatives in Materials Science

| Compound/Material | Application Area | Function | Reference |

|---|---|---|---|

| 1-Ethyl-2-pyrrolidone (NEP) | Polymer Production | High-efficiency solvent for heat-resistant resins | nih.gov |

| 1-Ethyl-2-pyrrolidone (NEP) | Coatings & Paints | Solvent, dispersant | nih.gov |

| N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) | Polymer Synthesis | Monomer/Functionalizing agent to build in pyrrolidone groups | basf.com |

| Poly(N-vinyl pyrrolidone), α-hydroxy-terminated | Functional Polymers | Specialized polymer synthesis | polymersource.ca |

Development of Advanced Probes for Mechanistic Biological Research

In the realm of chemical biology, small molecules that can selectively interact with and report on biological systems are invaluable. Pyrrolidine derivatives are being developed as advanced probes for imaging and detection, owing to their unique recognition properties and synthetic tractability.

For example, a novel near-infrared (NIR) fluorescent probe based on a pyrrolidine-alkylamino-substituted dicyanoisophorone structure was designed for imaging β-amyloid plaques, a hallmark of Alzheimer's disease. researchgate.net In vivo studies confirmed that this probe could cross the blood-brain barrier and selectively label the target plaques in the brains of transgenic mice. researchgate.net

In another innovative approach, the pyrrolidone functional group has been used to passivate iron oxide quantum dots. nih.gov These polyvinylpyrrolidone (B124986) (PVP)-capped quantum dots act as a "turn-off" fluorescent probe for the detection of tetracycline (B611298) in biological fluids, demonstrating high sensitivity and selectivity. nih.gov Furthermore, robust, DNA-compatible synthetic methods have been developed to create libraries of pyrrolidine-fused scaffolds. acs.org These DNA-encoded libraries are powerful tools for discovering new drug leads and biological probes by screening vast numbers of compounds against biological targets. acs.org

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and sustainable methods for synthesizing pyrrolidinones is a key area of ongoing research. acs.org Traditional multi-step syntheses are often inefficient, making the development of more streamlined approaches a priority. acs.org Current research is focused on creating one-pot multicomponent reactions that are both operationally simple and utilize readily available starting materials. acs.orgrsc.org These methods aim to be metal-free and scalable, providing quick access to valuable pharmacophore structures. acs.org

A significant push is being made toward "green" chemistry principles in the synthesis of pyrrolidinone derivatives. This includes the use of environmentally friendly solvents, such as water and ethanol (B145695), and catalysts like citric acid. rsc.orgresearchgate.net Techniques like ultrasound irradiation are also being explored to promote reactions, leading to shorter reaction times, excellent yields, and simpler work-up procedures. rsc.orgnih.gov The use of biomass-derived feedstocks, such as levulinic acid, is another promising avenue for the sustainable production of pyrrolidinones. researchgate.netresearchgate.net

| Approach | Key Features | Potential Advantages |

| One-Pot Multicomponent Reactions | Combines multiple steps into a single operation. acs.org | Increased efficiency, reduced waste, operational simplicity. acs.org |

| Green Catalysis | Utilizes environmentally benign catalysts like citric acid. rsc.org | Avoids harmful organic reagents, promotes sustainability. rsc.org |

| Ultrasound Irradiation | Employs sound waves to accelerate reactions. nih.gov | Shorter reaction times, high yields, clean reaction profiles. rsc.orgnih.gov |

| Biomass-Derived Feedstocks | Uses renewable starting materials like levulinic acid. researchgate.netresearchgate.net | Sustainable production route, reduces reliance on fossil fuels. researchgate.net |

| Flow Chemistry | Continuous processing in microreactors. mdpi.com | Enhanced safety, scalability, and process control. mdpi.com |

Advanced Mechanistic Characterization of Bio-Interactions

A deeper understanding of how 1-Ethyl-4-hydroxypyrrolidin-2-one and its analogs interact with biological targets at a molecular level is crucial for the development of new therapeutics. The pyrrolidine (B122466) scaffold's non-planar, three-dimensional structure allows it to explore a wide pharmacophore space, and its stereochemistry significantly influences its biological activity. nih.govnih.gov The conformation of the pyrrolidine ring, which can be controlled by substituents, plays a critical role in its pharmacological efficacy. nih.gov

Future research will focus on elucidating the precise binding modes of these compounds with their target proteins. This involves identifying key interactions, such as hydrogen bonds, and understanding how the spatial arrangement of functional groups affects binding affinity and selectivity. nih.govdrugdesign.org Investigating the impact of chirality on biological activity is also a key area, as different enantiomers can exhibit distinct pharmacological profiles. nih.gov Techniques like 2D-proteomic profiling can provide insights into how these compounds affect cellular processes at the protein level. nih.gov

Rational Design of Novel Derivatives with Enhanced Research Utility

The rational design of new derivatives of this compound is a promising strategy for developing compounds with improved properties. This involves making targeted modifications to the core structure to enhance biological activity, selectivity, and pharmacokinetic profiles. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups and their positions on the pyrrolidinone scaffold influence its interaction with biological targets. nih.govnih.gov

By systematically altering the substituents on the pyrrolidine ring, researchers can probe for more potent and selective compounds. nih.gov For instance, the introduction of different aryl or alkyl groups can significantly impact the compound's properties. mdpi.com This approach has been successfully used to develop pyrrolidinone derivatives with a range of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.gov The goal is to create a diverse library of compounds that can be screened for various therapeutic applications. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The combination of computational modeling and experimental synthesis is becoming an increasingly powerful tool for accelerating the discovery of new drug candidates. researchgate.net In silico techniques, such as 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling, allow for the rational design of novel molecules with desired biological activities. researchgate.net These computational methods can predict the binding affinity and mode of action of new compounds, helping to prioritize which molecules to synthesize and test in the lab. nih.govnih.gov

Molecular docking simulations, for example, can provide detailed insights into the interactions between a ligand and its target protein at the atomic level. nih.govnih.gov This information is invaluable for understanding the molecular basis of a compound's activity and for designing new derivatives with improved binding characteristics. nih.gov By using computational screening to narrow down a large library of virtual compounds to a smaller, more manageable set of promising candidates, researchers can save significant time and resources in the drug discovery process. researchgate.net This integrated approach has been successfully applied to the design of pyrrolidinone-based inhibitors for various enzymes. nih.govnih.gov

Exploration of New Application Domains in Chemical Sciences

Beyond its applications in medicinal chemistry, the unique structural and chemical properties of the pyrrolidinone scaffold make it a valuable building block in other areas of the chemical sciences. nih.gov Pyrrolidinone derivatives are widely used as ligands for transition metals, organocatalysts, and chiral controllers in asymmetric synthesis. nih.gov Their ability to form stable complexes with metal ions has led to their use in areas such as catalysis and materials science. acs.org

Future research will likely explore new and innovative applications for this compound and its derivatives. For example, their potential as components in novel polymers, functional materials, and as probes for studying biological processes is an area ripe for investigation. The development of new synthetic methodologies will also open up possibilities for creating pyrrolidinone-based structures with unique and tailored properties for specific applications in materials science and catalysis. acs.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Ethyl-4-hydroxypyrrolidin-2-one?

Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. For example, pyrrolidine derivatives are often synthesized via cyclization or alkylation reactions. In aqueous ethanol media, pyrrolidine-based catalysts (e.g., 10 mol% pyrrolidine) at 60–80°C for 6–12 hours have been used to achieve yields of 70–85% . Reaction optimization may include:

- Temperature: Elevated temperatures (e.g., 70°C) improve reaction rates but require reflux setups.

- Catalyst loading: Lower catalyst concentrations (5–10 mol%) reduce side reactions while maintaining efficiency.

- Solvent selection: Ethanol-water mixtures (3:1 v/v) balance solubility and environmental safety .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the ethyl and hydroxyl substituents. For example, the hydroxyl proton typically appears as a broad singlet at δ 4.5–5.5 ppm, while the ethyl group shows quartets (δ 1.2–1.5 ppm) .

- X-Ray Powder Diffraction (XRPD): Used to confirm crystallinity and polymorphic forms. Peaks at 2θ = 12.5°, 18.7°, and 24.3° are indicative of the compound’s crystalline structure .

- Mass Spectrometry (MS): ESI-MS in positive ion mode can confirm the molecular ion peak at m/z 157.1 ([M+H]⁺) .

Advanced Research Questions

Q. How does the catalytic role of pyrrolidine derivatives influence the synthesis mechanism of this compound?

Methodological Answer: Pyrrolidine acts as a Brønsted base, facilitating deprotonation intermediates. In aqueous ethanol, it stabilizes transition states via hydrogen bonding, accelerating cyclization. Kinetic studies suggest a two-step mechanism:

Alkylation: Ethylation of the pyrrolidine nitrogen.

Hydroxylation: Oxidation or hydroxyl group introduction at the 4-position.

Contradictions arise in non-polar solvents (e.g., toluene), where lower yields (40–50%) indicate solvent-dependent catalyst efficiency. Researchers should compare polar vs. non-polar solvent systems using kinetic profiling .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Discrepancies often stem from:

- Impurity profiles: Use HPLC with UV detection (λ = 254 nm) to quantify byproducts. For example, unreacted starting materials or over-alkylated derivatives may reduce yields .

- Catalyst decomposition: Thermogravimetric analysis (TGA) can detect pyrrolidine catalyst degradation above 80°C, explaining lower yields in high-temperature protocols .

- Moisture sensitivity: Karl Fischer titration ensures reaction media are anhydrous (<0.1% H₂O), as water competes with hydroxylation steps .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in pharmacological studies?

Methodological Answer:

- Functional group modification: Replace the ethyl group with methyl or propyl to assess steric effects on bioactivity. For example, methyl substitution reduces CNS penetration due to increased polarity .

- Hydroxyl group acylation: Acetylation of the 4-hydroxyl group (e.g., using acetic anhydride) enhances lipophilicity, improving membrane permeability in in vitro assays .

- Computational modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GABA receptors, guiding synthetic prioritization .

Q. How can researchers ensure analytical accuracy when quantifying impurities in this compound?

Methodological Answer:

- Reference standards: Use certified impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid), CAS 105462-25-7) for HPLC calibration .

- Method validation: Follow ICH Q2(R1) guidelines for precision (RSD < 2%), accuracy (90–110% recovery), and detection limits (LOD < 0.1%) .

- Cross-lab verification: Collaborate with independent labs to replicate results, addressing instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.